molecular formula C20H16FN3O4 B11483928 6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B11483928
M. Wt: 381.4 g/mol
InChI Key: PVPUIPCIJXMOKS-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of fluorine and methoxy groups attached to phenyl rings, which are further connected to a pyrrolopyrimidine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core.

    Introduction of Fluoro and Methoxy Groups: The phenyl rings are functionalized with fluoro and methoxy groups through electrophilic aromatic substitution reactions.

    Coupling Reactions: The functionalized phenyl rings are then coupled to the pyrrolopyrimidine core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3-Fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and pathways.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylmagnesium bromide
  • 3-Fluoro-N-(4-methoxyphenyl)benzamide
  • (3-Fluoro-4-methoxyphenyl)-2-nitropropene

Uniqueness

6-(3-Fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione is unique due to its specific combination of fluoro and methoxy substituents on the phenyl rings, coupled with the pyrrolopyrimidine core

Properties

Molecular Formula

C20H16FN3O4

Molecular Weight

381.4 g/mol

IUPAC Name

6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H16FN3O4/c1-27-12-6-3-10(4-7-12)15-16-18(23-20(26)24-19(16)25)22-17(15)11-5-8-14(28-2)13(21)9-11/h3-9H,1-2H3,(H3,22,23,24,25,26)

InChI Key

PVPUIPCIJXMOKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC(=C(C=C4)OC)F

Origin of Product

United States

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